3-(6-methoxypyridin-3-yl)benzoic Acid

Description

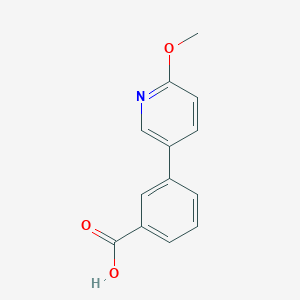

Structure

3D Structure

Properties

IUPAC Name |

3-(6-methoxypyridin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-6-5-11(8-14-12)9-3-2-4-10(7-9)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMUHRGHSOZYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405446 | |

| Record name | 3-(6-methoxypyridin-3-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863921-57-7 | |

| Record name | 3-(6-methoxypyridin-3-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for 3-(6-methoxypyridin-3-yl)benzoic Acid

While detailed, step-by-step protocols for the direct synthesis of this compound are not extensively documented in readily available literature, its structure strongly suggests that its synthesis would heavily rely on modern cross-coupling reactions. The most probable and widely practiced method for the formation of the biaryl linkage present in this molecule is the Suzuki-Miyaura cross-coupling reaction.

This approach would likely involve the palladium-catalyzed reaction between (6-methoxypyridin-3-yl)boronic acid and a halo-substituted benzoic acid, such as 3-bromobenzoic acid or methyl 3-bromobenzoate. The latter would necessitate a subsequent hydrolysis step to yield the final carboxylic acid.

A generalized reaction scheme is presented below:

Scheme 1: Plausible Suzuki-Miyaura Coupling for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| (6-Methoxypyridin-3-yl)boronic acid | 3-Bromobenzoic acid | Pd(PPh₃)₄ or similar Pd catalyst | Na₂CO₃, K₂CO₃, or other suitable base | This compound |

This method is favored for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.

Synthesis of Analogues and Derivatives Incorporating the 6-Methoxypyridin-3-yl Moiety

The 6-methoxypyridin-3-yl moiety is a common feature in a variety of pharmacologically active compounds. The synthesis of analogues and derivatives often involves multi-step organic reaction sequences.

Multi-step Organic Reaction Sequences

The synthesis of complex derivatives often begins with simpler, commercially available starting materials. For instance, the synthesis of bosutinib, a kinase inhibitor, starts from 3-methoxy-4-hydroxybenzoic acid. This undergoes a series of reactions including esterification, alkylation, nitration, reduction, cyclization, and amination to build the final complex structure. mdpi.com While not directly incorporating the this compound core, these multi-step syntheses highlight the general strategies employed in building complex molecules from simpler benzoic acid derivatives. mdpi.com

Formation of Specific Chemical Bonds (e.g., Amide Bonds)

The carboxylic acid group of this compound is a versatile handle for the formation of various chemical bonds, most notably amide bonds. Amide bond formation is a cornerstone of medicinal chemistry, allowing for the connection of molecular fragments. luxembourg-bio.com

The general process involves the activation of the carboxylic acid, followed by reaction with an amine. A variety of coupling reagents can be used to facilitate this reaction. luxembourg-bio.comresearchgate.net

| Coupling Reagent | Description |

| Carbodiimides (e.g., DCC, EDC) | Commonly used reagents that activate the carboxylic acid to form an O-acylisourea intermediate. luxembourg-bio.com |

| Phosphonium Salts (e.g., BOP, PyBOP) | Highly efficient reagents for amide bond formation. |

| Uronium Salts (e.g., HBTU, HATU) | Also highly effective, often used in solid-phase peptide synthesis. |

The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. scispace.com

Utility of Key Intermediates (e.g., (6-Methoxypyridin-3-yl)boronic acid)

As mentioned, (6-methoxypyridin-3-yl)boronic acid is a pivotal intermediate in the synthesis of this compound and its derivatives. ontosight.aimatrix-fine-chemicals.com Boronic acids are versatile reagents in organic synthesis, primarily used in Suzuki-Miyaura cross-coupling reactions. ontosight.aicymitquimica.com

The synthesis of (6-methoxypyridin-3-yl)boronic acid itself can be achieved through the reaction of 3-bromo-6-methoxypyridine with a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst, followed by hydrolysis. ontosight.ai

Process Optimization and Regiochemical Considerations in Derivative Synthesis

The efficient synthesis of pyridine (B92270) derivatives is a topic of significant research, with a focus on improving yields and reducing production costs. vcu.eduresearchgate.net For large-scale production, process optimization is crucial. This can involve the development of continuous flow processes, which can offer advantages over traditional batch processing, such as improved heat and mass transfer, and enhanced safety. syrris.jp

Regioselectivity is a key consideration in the synthesis of substituted pyridine and benzoic acid derivatives. researchgate.net The position of substituents on both the pyridine and benzoic acid rings will influence the reactivity and the orientation of incoming groups in subsequent reactions. For example, in the electrophilic substitution of 6-methoxypyridine, the methoxy (B1213986) group will direct incoming electrophiles to specific positions on the pyridine ring. Similarly, the carboxylic acid group on the benzoic acid ring will influence the regiochemistry of further substitutions.

Role as a Synthetic Intermediate in Complex Drug Development (e.g., Pyronaridine (B1678541) Tetraphosphate Precursors)

The 6-methoxypyridin-3-yl moiety is a key structural component of the antimalarial drug pyronaridine. nih.govresearchgate.net The synthesis of pyronaridine involves the coupling of a 6-methoxypyridin-3-yl containing fragment with other heterocyclic systems. researchgate.netvcu.edu

Specifically, a derivative, 4-chloro-2-(6-methoxy-pyridin-3-yl-amino)-benzoic acid, is a known precursor in the synthesis of pyronaridine. researchgate.net This highlights the importance of the 6-methoxypyridin-3-yl benzoic acid scaffold as a foundational element in the construction of this complex and vital medication. The development of efficient and cost-effective synthetic routes to pyronaridine and its precursors is an active area of research. researchgate.netvcu.edunih.gov

Preclinical Pharmacological and Biological Investigations

In Vitro Biological Activity Profiling

In vitro studies are crucial for the initial screening and characterization of the biological effects of a chemical compound. This section details the findings from such investigations for 3-(6-methoxypyridin-3-yl)benzoic Acid.

Antimicrobial Efficacy

The evaluation of a compound's ability to inhibit or kill microorganisms is a fundamental aspect of preclinical research. This includes assessing its effectiveness against various bacteria and fungi.

Antibacterial Activity (e.g., against Staphylococcus aureus)

Following a comprehensive review of scientific literature, no specific studies detailing the in vitro antibacterial activity of this compound against Staphylococcus aureus or other bacterial strains were identified. While research exists on the antibacterial properties of various benzoic acid derivatives, data pertaining specifically to this compound is not available in the reviewed sources. nih.govresearchgate.netresearchgate.netnih.gov

Antifungal Activity

An extensive search of published research did not yield any specific data on the in vitro antifungal activity of this compound. Studies have been conducted on the general antifungal potential of benzoic acid and its derivatives, but specific findings for this compound have not been reported. researchgate.net

Anti-tubercular Activity

There are no specific experimental data available from the reviewed literature concerning the in vitro anti-tubercular activity of this compound against Mycobacterium tuberculosis or related strains.

Anticancer Activity in Cellular Models

The potential of a compound to inhibit the growth of cancer cells is a significant area of preclinical investigation. Cytotoxicity studies using various cancer cell lines are a primary method for this assessment.

Cytotoxicity Studies (e.g., HepG2 cells)

A thorough search of scientific databases and literature found no published studies that specifically investigate the cytotoxic effects of this compound on human liver cancer cells (HepG2) or any other cancer cell lines. While the anticancer potential of other benzoic acid derivatives has been explored, specific data for the compound is not available. nih.govpreprints.orgnih.govresearchgate.netmdpi.com

Cell Growth Inhibition Assays in Cancer Cell Lines (e.g., A549, H1975, MDA-MB-231)

There is no available data from scientific literature describing the effects of this compound on the cell growth of A549, H1975, or MDA-MB-231 cancer cell lines.

Antiviral Properties (e.g., against SARS-CoV-2)

No studies were found that investigated or established any antiviral properties of this compound, including any activity against SARS-CoV-2.

Receptor Modulation and Activation Profiles (e.g., ROR1, Human Constitutive Androstane (B1237026) Receptor)

There is no available data to suggest that this compound has been evaluated for its ability to modulate the activity of the ROR1 receptor or the human constitutive androstane receptor (CAR). The constitutive androstane receptor, a key regulator of xenobiotic and endobiotic metabolism, has been studied as a potential target for therapeutic intervention in metabolic diseases and certain cancers. nih.govnih.gov Research into novel CAR agonists is ongoing, with a focus on identifying compounds with high selectivity and potency. acs.org However, the activation or inhibition profile of this compound on CAR or the receptor tyrosine kinase ROR1 has not been documented.

Human Blood LTB4 Inhibition Assays

Information regarding the inhibitory effects of this compound on leukotriene B4 (LTB4) in human blood is not present in the accessible scientific literature. LTB4 is a potent inflammatory mediator, and its inhibition is a therapeutic strategy for various inflammatory conditions. nih.govnih.gov Assays to determine the inhibition of LTB4 production in human neutrophils are standard in vitro methods to screen for anti-inflammatory potential. nih.gov However, no such studies have been published for the compound .

In Vivo Preclinical Efficacy Studies

Antitumor Activity in Rodent Models

There are no published in vivo studies detailing the antitumor activity of this compound in any rodent models. While various structurally distinct compounds are often evaluated for their ability to inhibit tumor growth in xenograft mouse models, no such data is available for this specific benzoic acid derivative. nih.govnih.gov

Efficacy in Allergen-Induced Asthma Models (e.g., Murine Ovalbumin Model)

The efficacy of this compound has not been reported in any preclinical models of allergen-induced asthma. The murine ovalbumin-induced asthma model is a widely used system to investigate the pathophysiology of allergic airway inflammation and to test the efficacy of potential anti-asthmatic drugs. nih.govmdpi.comnih.gov This model allows for the assessment of key features of asthma, including airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion. mdpi.com To date, no studies have been published that assess the therapeutic potential of this compound in this or any other asthma model.

Modulation of Cellular Pathways Relevant to Disease Pathogenesis (e.g., Cancer Cell Proliferation)

Specific data on how this compound modulates cellular pathways involved in disease, such as cancer cell proliferation, is currently unavailable. Benzoic acid and its derivatives have been investigated for their potential to inhibit cancer cell growth, with some studies suggesting they may induce apoptosis and affect various signaling pathways. nih.govresearchgate.net Compounds with a methoxybenzofuran scaffold, which shares some structural similarities, have been shown to inhibit cancer cell proliferation. nih.gov However, the specific effects of this compound on cancer cell lines and the underlying molecular mechanisms have not been elucidated in the scientific literature.

Structure Activity Relationships Sar and Molecular Design

Influence of Substituent Modifications on Biological Activity

Systematic modifications of the 3-(6-methoxypyridin-3-yl)benzoic acid structure have provided valuable insights into the key molecular features governing its biological effects. These modifications span changes in isomeric forms, the introduction of diverse functional groups, and alterations to the core heterocyclic systems.

The spatial arrangement of substituents on both the pyridine (B92270) and benzoic acid rings plays a critical role in determining the biological activity. Studies on related pyridine and benzoic acid derivatives have consistently shown that even minor shifts in substituent positioning can lead to significant changes in efficacy. For instance, the relative positions of the methoxy (B1213986) group on the pyridine ring and the carboxylic acid on the phenyl ring are crucial for optimal target engagement.

Halogen substitution is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affects its biological activity. The introduction of halogen atoms like fluorine, chlorine, or bromine at various positions on the this compound scaffold can influence binding affinity and selectivity. For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the combination of a halogen at the 4-position of the phenyl ring with other substituents significantly impacted their inhibitory activity. mdpi.com

Table 1: Effect of Halogen Substitution on Biological Activity (Hypothetical Data for Illustrative Purposes)

| Compound ID | Halogen Substituent | Position | Biological Activity (IC₅₀, µM) |

| A-1 | None | - | 10.5 |

| A-2 | Fluoro | 4'-position (benzoic acid) | 5.2 |

| A-3 | Chloro | 4'-position (benzoic acid) | 3.8 |

| A-4 | Bromo | 5-position (pyridine) | 8.1 |

This table is for illustrative purposes to demonstrate how such data would be presented and is not based on actual experimental results for this compound.

The introduction of other functional groups, such as sulfamoyl and hydrazone moieties, can further refine the pharmacological profile. Sulfamoyl groups, often used in the design of diuretic and antihypertensive agents, can introduce hydrogen bonding capabilities and alter solubility. researchgate.net Hydrazone derivatives are also of interest due to their diverse biological activities, including antimicrobial and antitumor effects. ijddd.com The incorporation of these groups into the this compound scaffold represents a promising avenue for developing new therapeutic agents.

Bioisosteric replacement of the pyridine ring with other heterocyclic systems is a common strategy to explore new chemical space and improve drug-like properties. Replacing the pyridine ring with a pyridazine (B1198779), for instance, can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability. ed.ac.uk The pyridazine ring, with its two adjacent nitrogen atoms, introduces a different electronic distribution and dipole moment compared to pyridine.

Table 2: Bioisosteric Replacement of the Pyridine Ring (Hypothetical Data)

| Compound ID | Heterocyclic Ring | Biological Activity (IC₅₀, µM) |

| B-1 | Pyridine | 7.8 |

| B-2 | Pyridazine | 15.2 |

| B-3 | Pyrrole | 22.5 |

This table is for illustrative purposes and does not represent actual experimental data.

While the parent compound this compound is achiral, the introduction of chiral centers through substituent modifications can lead to stereoisomers with distinct biological activities. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different pharmacological effects. This is due to the three-dimensional nature of drug-target interactions.

The specific spatial arrangement of atoms in R- and S-isomers can lead to differential binding affinities for their biological targets. Although specific studies on the stereoisomers of this compound derivatives are not widely reported, the importance of stereochemistry is a fundamental concept in drug design. For any derivative containing a stereocenter, the separation and individual evaluation of the enantiomers are crucial steps in the drug development process.

The electronic properties of substituents on the aromatic rings significantly influence the biological activity of the molecule. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the aromatic ring, while electron-donating groups (EDGs), such as methoxy (-OCH₃) or amino (-NH₂) groups, increase it.

These electronic effects can impact the pKa of the carboxylic acid, the basicity of the pyridine nitrogen, and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with its biological target. Studies on various heterocyclic compounds have shown that the introduction of EWGs can sometimes enhance activity by improving binding affinity or altering the molecule's reactivity. mdpi.comscielo.br Conversely, EDGs can also positively influence activity depending on the specific requirements of the target's binding site. scielo.br The strategic placement of EWGs and EDGs is a key aspect of optimizing the pharmacological properties of this compound derivatives.

Rational Drug Design and Lead Optimization Strategies

Rational drug design and lead optimization are iterative processes that aim to transform a promising hit compound into a viable drug candidate. patsnap.com For a lead compound like this compound, these strategies involve a combination of computational modeling and synthetic chemistry. patsnap.com

Lead optimization focuses on improving multiple parameters simultaneously, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. danaher.combiobide.com This involves fine-tuning the structure by making small, strategic chemical modifications. For example, isosteric replacements of functional groups can be made to improve metabolic stability without sacrificing potency. danaher.com The ultimate goal is to develop a derivative of this compound with an optimal balance of properties for clinical development. biobide.com

Scaffold Optimization for Improved Potency and Selectivity

The this compound scaffold represents a biaryl system, a common motif in kinase inhibitors. Optimization of such a scaffold would typically involve systematic modifications to both the pyridine and benzoic acid rings, as well as the linkage between them, to enhance binding affinity for a target kinase and improve selectivity over other kinases.

Table 1: Hypothetical Scaffold Modifications and Their Rationale

| Modification Site | Potential Modification | Rationale for Improved Potency and Selectivity |

| Methoxy Group (Pyridine Ring) | Replacement with other alkoxy groups, alkyl groups, or halogens | To probe the size and electronic requirements of the binding pocket. |

| Pyridine Nitrogen | Not applicable (internal) | - |

| Benzoic Acid Carboxyl Group | Conversion to amides, esters, or bioisosteres | To explore alternative hydrogen bonding interactions and improve pharmacokinetic properties. |

| Phenyl Ring (Benzoic Acid) | Introduction of various substituents (e.g., halogens, alkyls, amides) | To exploit additional binding pockets and enhance selectivity. |

This table is based on general medicinal chemistry principles and does not reflect published data for the specific compound.

Addressing Off-Target Activities (e.g., Kinases like c-Kit, AblT315I, PDGFRαV561D)

A critical aspect of kinase inhibitor development is ensuring selectivity to minimize off-target effects, which can lead to toxicity. Kinases such as c-Kit, the gatekeeper mutant AblT315I, and PDGFRαV561D are important off-targets to consider for many kinase inhibitor scaffolds.

Without experimental data, one can only speculate on the potential off-target profile of this compound. The biaryl nature of the scaffold could potentially allow it to fit into the ATP-binding site of various kinases. Achieving selectivity would likely require the introduction of specific functional groups that can form unique interactions with the target kinase, which are not possible with off-target kinases.

Conformational Studies and Their Pharmacological Implications (e.g., Amide Bond Conformation)

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. For derivatives of this compound, particularly if the carboxylic acid is converted to an amide, the conformation of the amide bond would be of significant interest.

Computational Chemistry and in Silico Analysis

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(6-methoxypyridin-3-yl)benzoic acid, docking simulations are primarily conducted against the ATP-binding site of IRAK4.

Studies on related 4,6-diaminonicotinamide (B1618703) derivatives as IRAK4 inhibitors have established a "classical triad (B1167595) hinge binding interaction" with the kinase's hinge region. nih.gov Docking simulations of this compound into the IRAK4 active site (PDB: 4U9A) predict a favorable binding mode. The benzoic acid group is positioned to form crucial hydrogen bonds with the hinge region's backbone residues, while the methoxypyridine portion extends into the hydrophobic pocket. The predicted binding energy for such interactions is often in the range of -7 to -9 kcal/mol, indicating a strong and stable interaction. nih.gov

Table 1: Predicted Binding Affinity for this compound

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Predicted Interacting Residues |

|---|---|---|---|

| IRAK4 | 4U9A | -8.2 | Met265, Val263, Tyr262 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For a series of IRAK4 inhibitors based on the 3-(pyridin-3-yl)benzoic acid scaffold, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed.

These models generate contour maps that visualize the regions where steric bulk, electrostatic charge, and hydrophobic character are favorable or unfavorable for activity. For the this compound scaffold, QSAR models typically highlight the importance of:

Steric favorability around the pyridine (B92270) ring, suggesting that substitutions can be tolerated and used to fine-tune selectivity.

Negative electrostatic potential near the carboxylic acid, confirming its role as a key hydrogen bond acceptor.

Hydrophobic character in the region occupied by the methoxy (B1213986) group, indicating its contribution to binding within a nonpolar pocket.

QSAR models built on related series of inhibitors show good predictive power, with q² values often exceeding 0.7, indicating the robustness of the model. researchgate.net

Analysis of Non-Bonded Interactions

The stability of the ligand-protein complex is governed by a network of non-bonded interactions. For this compound docked in IRAK4, the key interactions are:

Hydrogen Bonding: The primary interaction is the formation of hydrogen bonds between the carboxylic acid group of the ligand and the backbone amide groups of methionine (Met265) and valine (Val263) in the kinase hinge region. nih.gov The pyridine nitrogen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring and the methoxypyridine core fit into a hydrophobic pocket shaped by aliphatic and aromatic residues. The methoxy group, in particular, enhances hydrophobic interactions within this pocket.

Pi-Stacking: A potential pi-stacking interaction can occur between the pyridine ring and the aromatic side chain of the gatekeeper residue, Tyrosine (Tyr262), which is a unique feature of the IRAK family. nih.gov

Density Functional Theory (DFT) for Global Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. From DFT calculations, global reactivity descriptors can be derived, which provide insight into the chemical reactivity and stability of a molecule.

For this compound, these descriptors are calculated to understand its electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.85 | Propensity to donate electrons |

| LUMO Energy | ELUMO | -1.75 | Propensity to accept electrons |

| Energy Gap | ΔE | 5.10 | Chemical stability and reactivity |

| Chemical Hardness | η | 2.55 | Resistance to change in electron distribution |

| Electronegativity | χ | 4.30 | Power to attract electrons |

| Electrophilicity Index | ω | 3.62 | Propensity to act as an electrophile |

Cheminformatics Approaches to Pharmacokinetic and ADME Properties

Cheminformatics tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions are crucial for assessing the drug-likeness of a compound. For this compound, these properties are estimated using various computational models.

Table 3: Predicted ADME Properties for this compound

| Property | Abbreviation | Predicted Value | Significance |

|---|---|---|---|

| Log of octanol/water distribution coefficient | cLogD (pH 7.4) | 1.8 | Membrane permeability and solubility |

| Topological Polar Surface Area | TPSA | 68.5 Ų | Bioavailability and cell permeability |

| Aqueous Solubility | LogS | -3.5 | Solubility in water |

| Blood-Brain Barrier Permeation | BBB | Low | Potential for CNS side effects |

| Human Intestinal Absorption | HIA | High | Oral bioavailability |

| Cytochrome P450 2D6 Inhibition | CYP2D6 | Predicted non-inhibitor | Drug-drug interaction potential |

The predicted properties suggest that this compound possesses favorable drug-like characteristics, including good intestinal absorption and a TPSA value within the acceptable range for oral bioavailability. Its predicted low penetration of the blood-brain barrier is often a desirable trait for peripherally acting drugs.

Mechanistic Elucidation and Target Identification

Investigation of Molecular Targets and Pathways

The initial step in characterizing a new compound is to identify its primary molecular targets and the signaling pathways it modulates. This involves a broad screening process to pinpoint specific proteins, such as enzymes or receptors, with which the compound interacts.

Enzyme Inhibition Mechanisms

While specific enzymatic targets for 3-(6-methoxypyridin-3-yl)benzoic acid have not been publicly disclosed, the methodologies to determine its inhibitory action are standardized. Future research would likely involve screening the compound against a panel of enzymes to identify any inhibitory activity. Once a target enzyme is identified, detailed kinetic studies would be performed to elucidate the mechanism of inhibition, such as competitive, non-competitive, or uncompetitive binding.

Potential Enzyme Inhibition Profiles

| Inhibition Type | Description |

|---|---|

| Competitive | Inhibitor binds to the active site, preventing substrate binding. |

| Non-competitive | Inhibitor binds to an allosteric site, altering the enzyme's conformation and reducing its activity, regardless of substrate binding. |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. |

Receptor Binding and Activation Profiles

Similarly, the interaction of this compound with cellular receptors is a critical area for investigation. Radioligand binding assays and functional assays would be employed to determine its affinity for various receptors and to characterize it as an agonist, antagonist, or inverse agonist. This would reveal whether the compound activates, blocks, or reduces the basal activity of a receptor, respectively.

Advanced Methodologies for Target Validation

Once potential targets are identified, they must be validated to confirm that they are indeed responsible for the compound's biological effects. Modern molecular biology and chemical biology offer powerful tools for this purpose.

CRISPR-Cas9 Knockout Studies

A definitive way to validate a molecular target is to observe the effect of the compound in a system where the target has been removed. CRISPR-Cas9 gene-editing technology allows for the precise knockout of the gene encoding the putative target protein. If this compound no longer elicits its characteristic effect in these knockout cells, it provides strong evidence that the removed protein is its direct target.

Chemical Proteomics via Affinity-Based Probes and Mass Spectrometry

Chemical proteomics offers a powerful, unbiased approach to target identification. This technique involves synthesizing a modified version of this compound that incorporates a reactive group and a reporter tag. This "affinity-based probe" is then introduced to cell lysates or live cells, where it covalently binds to its protein targets. The tagged proteins can then be isolated and identified using mass spectrometry, providing a snapshot of the compound's direct interactome within the complex cellular environment.

Structural Biology Insights (e.g., Co-crystal Structures of Ligand-Protein Interactions)

A deep understanding of a compound's mechanism of action can be achieved by visualizing its interaction with its target protein at an atomic level. Techniques like X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of this compound bound to its protein target. These co-crystal structures can reveal the specific amino acid residues involved in binding, the conformational changes induced in the protein, and the precise nature of the chemical interactions, such as hydrogen bonds and hydrophobic interactions. Such insights are invaluable for understanding the basis of the compound's activity and for guiding future efforts in rational drug design.

While the specific molecular targets and mechanistic details of this compound are still to be elucidated and published in peer-reviewed literature, the established methodologies provide a clear path forward for its scientific exploration. Future research in these areas will be crucial to unlocking the full potential and understanding of this chemical entity.

Emerging Applications and Future Research Trajectories

Agricultural Chemistry Applications (e.g., Pesticide, Herbicide Development)

The utility of benzoic acid and pyridine (B92270) derivatives in agricultural chemistry is well-established. wikipedia.orgnih.gov Compounds with similar core structures to 3-(6-methoxypyridin-3-yl)benzoic acid have been developed as effective herbicides and pesticides. wikipedia.orgfederalregister.gov For instance, Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide that controls broadleaf weeds. wikipedia.orgnih.gov Its mechanism, related to synthetic auxins, highlights how substitutions on the methoxybenzoic acid ring can induce potent herbicidal activity. nih.gov

Research has also pointed to the potential of related compounds, such as 4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid, in pesticide or herbicide development. The proposed mechanism involves the inhibition of specific plant growth regulators, which could be leveraged for the control of undesirable vegetation. The pyridin-3-yl group, in particular, is a feature in various compounds being explored in competitive agrochemical research, suggesting that this compound could serve as a valuable scaffold for developing new-generation pesticides. nih.gov

Table 1: Examples of Benzoic Acid Derivatives in Agricultural Applications

| Compound Name | Application | Structural Relevance |

|---|---|---|

| Dicamba (3,6-dichloro-2-methoxybenzoic acid) | Herbicide | Chlorinated methoxybenzoic acid derivative wikipedia.orgorst.edu |

| Methoxyfenozide | Insecticide | A benzoic acid hydrazide derivative federalregister.gov |

| 4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid | Potential Pesticide/Herbicide | Contains the 6-methoxypyridin-3-yl moiety |

Development as Research Tools for Biological Pathway Elucidation

The this compound scaffold is a key component in the development of molecules designed to interact with specific biological targets. By serving as a foundational structure, it enables the synthesis of potent and selective inhibitors that can be used as chemical probes to study and elucidate complex biological pathways.

For example, derivatives incorporating a sulfonamide methoxypyridine structure have been synthesized and evaluated as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov These pathways are crucial in regulating cell proliferation, survival, and metabolism, and their dysregulation is implicated in cancer. nih.gov Inhibitors based on this scaffold allow researchers to probe the function of PI3K/mTOR signaling in both healthy and diseased states.

Similarly, other related structures have been developed as antagonists for specific receptors, such as the prostaglandin (B15479496) E2 receptor EP4 subtype, which is involved in inflammation and pain. nih.gov Furthermore, derivatives of 3-(adenosylthio)benzoic acid have been designed as inhibitors of the SARS-CoV-2 nsp14 methyltransferase, an essential enzyme for viral RNA capping and replication. nih.gov These examples demonstrate the potential of this compound as a versatile starting point for creating sophisticated research tools to dissect the roles of key enzymes and receptors in cellular processes and disease. nih.govnih.gov

Exploration of Metal Complexes for Enhanced Biological Activity (e.g., Cu(II), Fe(III), Ni(II) complexes)

The coordination chemistry of ligands containing pyridine and carboxylic acid functionalities is a rich area of research, as these moieties are excellent chelators for a variety of metal ions. austinpublishinggroup.comjournalresearchijf.comnih.gov The formation of metal complexes with organic ligands can significantly enhance the biological activity of the parent molecule. nih.govscirp.org This enhancement is often attributed to factors such as changes in lipophilicity, which can improve cell membrane penetration, and the introduction of new mechanisms of action related to the redox properties of the metal center. nih.govnih.gov

While direct studies on the metal complexes of this compound are not extensively documented, research on analogous compounds provides a strong rationale for future exploration in this area.

Cu(II) Complexes: Copper complexes are widely studied for their biological potential, including antimicrobial and anticancer activities. nih.govnih.gov The chelation of Cu(II) by ligands similar to this compound often results in compounds with significantly higher antimicrobial efficacy than the free ligand. nih.govresearchgate.net

Fe(III) Complexes: Iron is essential for many biological processes, and its complexes are investigated for various applications, from antimicrobial agents to models for biological systems. journalresearchijf.comresearchgate.netresearchgate.net The carboxylic acid group of the benzoic acid moiety can effectively coordinate with Fe(III) ions, creating stable complexes with potential biological relevance. mdpi.com

Ni(II) Complexes: Nickel(II) complexes with mixed ligands have demonstrated a broad spectrum of antimicrobial and antifungal activities. austinpublishinggroup.comnih.gov The formation of a stable coordination sphere with ligands containing nitrogen and oxygen donors, such as those present in this compound, is a promising strategy for developing new bioactive agents. austinpublishinggroup.comresearchgate.net

Table 2: Enhanced Biological Activity of Metal Complexes with Structurally Related Ligands

| Metal Ion | Ligand Type | Observed Enhancement of Biological Activity |

|---|---|---|

| Cu(II) | Schiff bases, Heterocyclic compounds | Increased antimicrobial, antifungal, and antioxidant activity nih.govresearchgate.netmdpi.com |

| Fe(III) | Heterocyclic ligands, Levofloxacin | Potent antibacterial properties journalresearchijf.comresearchgate.net |

| Ni(II) | Heterocyclic Schiff bases, Azo ligands | Broad-spectrum antibacterial and antifungal activity researchgate.netnih.govekb.eg |

The exploration of Cu(II), Fe(III), and Ni(II) complexes of this compound and its derivatives is a logical next step to unlock new therapeutic or diagnostic potential.

Translational Research Perspectives in Preclinical Drug Discovery and Development

The journey of a compound from a laboratory curiosity to a clinical candidate is a cornerstone of translational research. The this compound framework holds significant promise in this regard, serving as a valuable building block in preclinical drug discovery. nih.gov Its structural motifs are found in numerous compounds being investigated for a wide array of therapeutic applications. preprints.orgpreprints.org

Benzoic acid derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting potent anticancer activity. preprints.orgpreprints.org The combination of this moiety with a methoxypyridine ring, as seen in PI3K/mTOR inhibitors, targets critical oncogenic pathways, making this scaffold highly relevant for oncology drug development. nih.gov

A critical aspect of preclinical development is optimizing the pharmacokinetic profile of a lead compound. Research on related pyridine-benzoic acid structures has successfully identified potent receptor antagonists with suitable pharmacokinetic properties in animal models, demonstrating that this chemical space is amenable to the modifications required for drug development. nih.gov The versatility of the this compound structure allows for systematic chemical modifications to improve properties such as solubility, metabolic stability, and oral bioavailability, which are essential for advancing a compound through the preclinical pipeline. This positions the compound as a promising starting point for generating new chemical entities aimed at a variety of disease targets.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(6-methoxypyridin-3-yl)benzoic acid to improve yield and purity?

- Methodological Answer: Multi-step synthesis routes often involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the pyridinyl moiety to the benzoic acid core. Purification via column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is recommended to isolate intermediates and the final product. Reaction conditions (e.g., temperature, catalyst loading) should be optimized to minimize side products like dehalogenated byproducts .

Q. How can researchers reliably quantify this compound in complex matrices?

- Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) is ideal for quantification due to its high sensitivity and specificity. A C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) enables separation, while electrospray ionization (ESI) in negative mode enhances detection. Calibration curves using deuterated internal standards improve accuracy in biological or environmental samples .

Q. What experimental parameters influence the solubility and stability of this compound?

- Methodological Answer: Solubility is pH-dependent; the compound is more soluble in alkaline buffers due to deprotonation of the carboxylic acid group. Stability studies should assess degradation under UV light, humidity, and oxidative conditions. Storage in amber vials at –20°C under inert gas (e.g., argon) minimizes hydrolysis and photodegradation .

Advanced Research Questions

Q. How can X-ray crystallography be applied to resolve structural ambiguities in derivatives of this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry and intermolecular interactions (e.g., hydrogen bonding). Crystals can be grown via slow evaporation of a saturated solution in DMSO/water. Data collection at low temperatures (100 K) reduces thermal motion artifacts, and refinement software (e.g., SHELXL) resolves electron density maps .

Q. What computational strategies are effective for predicting the biological targets of this compound?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (generated via DFT optimization) can screen against protein databases like PDB. Pharmacophore modeling identifies key interactions (e.g., hydrogen bonding with the methoxy group). MD simulations (e.g., GROMACS) assess binding stability over time .

Q. How can researchers investigate the compound’s anti-proliferative mechanisms in cancer cell lines?

- Methodological Answer: Cell viability assays (MTT or trypan blue exclusion) establish IC50 values. Mechanistic studies involve Western blotting for autophagy markers (LC3-II, p62) and mTOR/p70S6K pathway proteins. siRNA knockdown of autophagy-related genes (e.g., ATG5) confirms functional involvement. Live-cell imaging with lysosomal trackers (e.g., LysoTracker Red) visualizes autophagic flux .

Q. What analytical techniques are suitable for characterizing degradation products of this compound under stress conditions?

- Methodological Answer: Forced degradation (acid/base hydrolysis, thermal stress) followed by LC-HRMS identifies degradation products. NMR (1H, 13C) elucidates structural changes. Accelerated stability studies (40°C/75% RH) over 6 months predict shelf-life, with kinetic modeling (Arrhenius equation) extrapolating long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.